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Compound of Interest

Compound Name: Dehydrodanshenol A

Cat. No.: B12379845 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical, physical, and

biological properties of Dehydrodanshenol A, a naturally occurring diterpenoid and a potent

inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of this compound, particularly in the context of diabetes and related metabolic

disorders.

Chemical and Physical Properties
Dehydrodanshenol A is a member of the tanshinone family of compounds, isolated from the

roots of Salvia miltiorrhiza. Its core structure is a tetracyclic diterpene.
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Property Value Source

CAS Number 1444618-61-4 N/A

Molecular Formula C₂₁H₁₈O₄ [1]

Molecular Weight 334.37 g/mol [1]

Appearance
Not specified in available

literature.

Melting Point

Not specified in available

literature. (For reference,

Tanshinone I, a related

compound, has a melting point

of 233-234°C[2])

Boiling Point
Not specified in available

literature.

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, and Acetone.

N/A

Biological Activity: Inhibition of PTP1B
Dehydrodanshenol A has been identified as a potent and specific inhibitor of Protein Tyrosine

Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway.

Parameter Value Source

Target Enzyme
Protein Tyrosine Phosphatase

1B (PTP1B)
N/A

IC₅₀ 8.5 ± 0.5 μM N/A

Inhibition Type Classical-Noncompetitive N/A

The inhibition of PTP1B by Dehydrodanshenol A suggests its potential as a therapeutic agent

for type 2 diabetes by enhancing insulin sensitivity.
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Experimental Protocols
The following sections detail the experimental procedures for the isolation, purification, and

biological characterization of Dehydrodanshenol A, as adapted from the available scientific

literature.

Isolation and Purification from Salvia miltiorrhiza
Dehydrodanshenol A is naturally present in the roots of Salvia miltiorrhiza. The following is a

general workflow for its extraction and purification.
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Figure 1. General workflow for the isolation and purification of Dehydrodanshenol A.
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Methodology:

Extraction: The air-dried and powdered roots of Salvia miltiorrhiza are extracted with an

organic solvent such as methanol at room temperature. The solvent is then evaporated

under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with a solvent of increasing polarity, such as ethyl acetate. The ethyl acetate fraction,

containing the majority of tanshinones, is collected.

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column

chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to

separate different classes of compounds.

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing

Dehydrodanshenol A are further purified by preparative reverse-phase HPLC (e.g., on a

C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water) to yield

the pure compound.

PTP1B Inhibition Assay
The inhibitory activity of Dehydrodanshenol A against PTP1B is determined using a

colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
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Figure 2. Workflow for the PTP1B inhibition assay.

Methodology:
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Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a

buffer (e.g., 50 mM HEPES, pH 7.0), recombinant human PTP1B enzyme, and varying

concentrations of Dehydrodanshenol A (dissolved in DMSO).

Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for a

short period (e.g., 10 minutes).

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, p-

nitrophenyl phosphate (pNPP).

Incubation: The reaction is allowed to proceed at the controlled temperature for a defined

time (e.g., 30 minutes).

Termination of Reaction: The reaction is stopped by the addition of a strong base, such as

sodium hydroxide (NaOH).

Absorbance Measurement: The amount of p-nitrophenol produced is quantified by

measuring the absorbance at 405 nm using a microplate reader.

Calculation of Inhibition: The percentage of PTP1B inhibition is calculated by comparing the

absorbance of the wells containing Dehydrodanshenol A to the control wells (containing

DMSO without the inhibitor). The IC₅₀ value is then determined from the dose-response

curve.

Signaling Pathway
Dehydrodanshenol A's therapeutic potential stems from its ability to modulate the insulin

signaling pathway through the inhibition of PTP1B.
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Figure 3. Dehydrodanshenol A's role in the insulin signaling pathway.

In a normal physiological state, insulin binds to its receptor, leading to autophosphorylation and

activation of the receptor. This triggers a cascade of downstream signaling events that

ultimately result in glucose uptake by cells. PTP1B acts as a negative regulator by

dephosphorylating and inactivating the insulin receptor. Dehydrodanshenol A inhibits PTP1B,

thereby preventing the dephosphorylation of the insulin receptor. This leads to a sustained

activation of the insulin signaling pathway, enhanced glucose uptake, and improved insulin

sensitivity.

Spectral Data
Detailed spectral data for Dehydrodanshenol A (¹H-NMR, ¹³C-NMR, MS, and IR) are crucial

for its unambiguous identification and characterization. While specific spectra are not publicly
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available, they are referenced in the primary literature and can be obtained from commercial

suppliers upon request.

Note: This document is intended for research purposes only and does not constitute medical

advice. The synthesis and use of Dehydrodanshenol A should be conducted by qualified

professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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